molecular formula C19H20FN5O B2514371 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034470-50-1

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2514371
CAS No.: 2034470-50-1
M. Wt: 353.401
InChI Key: RZXRUWZICONLPI-UHFFFAOYSA-N
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Description

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic small molecule of significant interest in oncology research. Its molecular architecture, featuring an indole-2-carboxamide core linked to a fluoropyrimidine-substituted piperidine, suggests potential for multi-target kinase inhibition. This design is aligned with modern polypharmacology approaches to combat complex diseases like cancer, which often involve multiple signaling pathways and can develop resistance to highly selective single-target agents . Research on structurally similar indole-2-carboxamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF-7) . These analogs have been shown to act through the induction of apoptosis, as evidenced by the elevation of key markers including Caspases 3, 8, and 9, and Cytochrome C . Furthermore, related compounds are known to function as effective modulators of specific biological targets. For instance, some indole-2-carboxamides are designed as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis, showing promising in vivo anti-tumor activity and safety profiles . Other research indicates that the indole-2-carboxamide scaffold is a key component in inhibitors targeting proteins like EGFR and CDK2, which are critical kinases in cell proliferation and survival signaling pathways . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c20-15-11-22-19(23-12-15)25-7-5-13(6-8-25)10-21-18(26)17-9-14-3-1-2-4-16(14)24-17/h1-4,9,11-13,24H,5-8,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXRUWZICONLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure comprising an indole ring, a carboxamide group, and a piperidine moiety substituted with a fluorinated pyrimidine. The synthesis typically involves multi-step processes, starting with the preparation of the fluorinated pyrimidine and piperidine intermediates, followed by their coupling to form the final product.

Synthetic Routes:

  • Fluoropyrimidine Synthesis : Achieved via fluorination of pyrimidine.
  • Piperidine Formation : Synthesized through cyclization reactions from appropriate amine precursors.
  • Coupling Reaction : Utilizes coupling agents to link the intermediates.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. The fluoropyrimidine component may interact with nucleic acids or proteins, while the piperidine moiety enhances binding affinity to these targets.

Biological Activity and Efficacy

Research has demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects across various cancer cell lines. Notably, studies have shown that derivatives of indole carboxamides can inhibit key proteins such as EGFR and CDK2, leading to reduced cell viability and induction of apoptosis .

Key Findings from Research Studies:

CompoundCell LineGI50 (µM)Mechanism
5iMCF-71.35EGFR inhibition, apoptosis induction
5dA-5491.05CDK2 inhibition
5ePanc-11.50Multi-target kinase inhibition

Apoptotic Effects : The tested compounds significantly increased apoptotic markers such as Caspases 3, 8, and 9, alongside Cytochrome C levels. Furthermore, they demonstrated a marked increase in pro-apoptotic Bax levels while decreasing anti-apoptotic Bcl-2 protein levels in MCF-7 cells .

Case Studies

Several studies have investigated the biological activity of this compound in vitro:

  • Antiproliferative Activity : A study reported that derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against various cancer cell lines, indicating potent antiproliferative properties comparable to established chemotherapeutics like doxorubicin .
  • Target Inhibition : Inhibition assays revealed that selected compounds had IC50 values for EGFR ranging from 89 nM to 137 nM, demonstrating their potential as effective inhibitors in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs: indole-carboxamide , piperidine derivatives , and fluorinated heterocycles .

Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Modifications Potential Applications
Target Compound 5-Fluoropyrimidin-2-yl-piperidine + indole-2-carboxamide 435.5 (calculated) Fluorine at pyrimidine C5; methylene linker to piperidine Kinase inhibition (hypothesized)
7-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide () Indole-2-carboxamide with furan and isopropyl groups ~340 (estimated) Fluorine at indole C7; furan substituent Unknown; furan may enhance bioavailability
AB668 () Indole-2-carboxylate + triazole-piperidine + sulfonamide Not reported Bivalent CK2 inhibitor with ATP-binding site targeting Cancer therapy via CK2 inhibition
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () Indole-3-carboxamide + methoxypyridinone-piperidine 451 (LC-MS) Methoxy group; pyridinone ring Anticancer or anti-inflammatory
2'-Fluoroortho-fluorofentanyl () Piperidine-phenethyl + fluorophenyl groups ~380 (estimated) Dual fluorine substitution; opioid receptor binding Analgesic (high risk of abuse)

Key Differentiators

  • Fluorination Position : The target compound’s fluorine on pyrimidine (vs. indole C7 in or phenyl in fentanyl analogs) reduces metabolic degradation while maintaining electronic effects for target binding .
  • Linker Flexibility : The methylene bridge between piperidine and indole (target compound) allows conformational flexibility, unlike rigid triazole linkers in AB668 .
  • Biological Targets : Unlike fentanyl analogs (opioid receptors), the target compound’s indole-pyrimidine scaffold suggests kinase or enzyme inhibition, akin to AB668’s CK2 targeting .

Q & A

Q. What are the key structural motifs of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide, and how do they influence its physicochemical properties?

The compound combines a fluorinated pyrimidine ring, a piperidine scaffold, and an indole carboxamide group. The 5-fluoropyrimidine moiety enhances metabolic stability and potential hydrogen bonding with biological targets, while the piperidine ring contributes to conformational flexibility. The indole carboxamide group may participate in π-π stacking interactions, critical for target binding. Physicochemical properties like solubility and logP can be predicted using computational tools (e.g., MarvinSketch) and validated via HPLC or NMR spectroscopy .

Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1: Preparation of 5-fluoropyrimidine-substituted piperidine via nucleophilic aromatic substitution (e.g., piperidine-4-ylmethanol reacting with 2-chloro-5-fluoropyrimidine under reflux in acetonitrile with K₂CO₃).
  • Step 2: Coupling the intermediate with 1H-indole-2-carboxylic acid using EDCI/HOBt or DCC as coupling agents in DMF at 0–25°C . Optimization may include solvent screening (DMF vs. THF), temperature control to minimize side reactions, and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields >70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR: Confirms regiochemistry of pyrimidine substitution and indole coupling. Key signals include the fluoropyrimidine proton (δ ~8.5 ppm) and indole NH (δ ~10.5 ppm) .
  • HRMS: Validates molecular weight (calculated for C₁₉H₁₉F N₅O: 368.15 g/mol).
  • IR Spectroscopy: Detects amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target engagement?

  • Fluorine Position: Substituting fluorine at the pyrimidine 5-position (vs. 2- or 4-) may enhance binding to kinases or GPCRs by modulating electron density .
  • Piperidine Methyl Linker: Replacing the methylene group with a carbonyl or ethylene spacer could alter conformational dynamics and bioavailability. Comparative assays (e.g., kinase inhibition IC₅₀) are critical .
  • Indole Modifications: Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the indole 5-position may improve potency, as seen in analogous sulfonamide derivatives .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • In Vitro: Microsomal stability assays (human liver microsomes) to assess metabolic clearance. CYP450 inhibition screening (3A4, 2D6) predicts drug-drug interactions .
  • In Vivo: Rodent models for oral bioavailability (%F) and brain penetration (Kp,uu). Toxicity endpoints include hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) .
  • Formulation: Solubility enhancement via co-solvents (PEG 400) or nanoemulsions may improve exposure .

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

  • Target Hypothesis: Analogous piperidine-indole derivatives show affinity for serotonin receptors (5-HT₆) and kinase inhibitors (VEGFR-2) .
  • Docking Studies: Molecular docking (AutoDock Vina) into 5-HT₆ (PDB: 7WLA) predicts hydrogen bonding between the fluoropyrimidine and Thr196. MD simulations (GROMACS) assess binding stability over 100 ns .
  • Biophysical Validation: Surface plasmon resonance (SPR) or ITC quantifies binding affinity (KD < 1 μM target threshold) .

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